1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL is an organic compound classified under the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound features a hydroxyl group at the 4-position of the pyrazole ring, which significantly influences its chemical reactivity and biological activity. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications .
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
The synthesis of 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL can be achieved through several methods. A common approach involves the cyclization of suitable precursors under controlled conditions. Notably:
The molecular structure of 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL consists of a fused cyclopentane and pyrazole ring with a hydroxyl group at the 4-position. The structural formula can be represented as follows:
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL participates in various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions depend on specific reagents and conditions used during synthesis.
The mechanism of action for 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL is not fully elucidated but is believed to involve interactions at a molecular level that influence biological pathways. Research indicates that compounds within this class may exhibit antimicrobial and anti-inflammatory properties due to their ability to interact with specific biological targets .
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL exhibits several notable physical properties:
Key chemical properties include:
Relevant data from sources such as PubChem provide additional insights into these properties .
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL has diverse applications in scientific research:
Research continues into its efficacy in various biological systems and potential therapeutic uses .
The efficient construction of the bicyclic framework of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol (molecular formula: C₆H₈N₂O, MW: 124.14 g/mol) represents a cornerstone in its synthetic chemistry [1] [3]. The most prevalent strategy involves the acid- or base-catalyzed cyclization of appropriately substituted hydrazines with 1,3-dicarbonyl precursors, particularly cyclopentanone derivatives. This approach capitalizes on the inherent reactivity of carbonyl groups to form the pyrazole ring through condensation-cyclization sequences [3] [5]. Industrially, continuous flow reactors have emerged as superior platforms for this synthesis, enabling precise control over reaction parameters (temperature, residence time) while employing greener solvents, thereby improving both yield and environmental footprint compared to batch processes [3].
A critical advancement involves utilizing cyclopentane-1,3-diones as key precursors. These diketones undergo regioselective condensation with hydrazines (e.g., methylhydrazine, phenylhydrazine) under mild acidic conditions (acetic acid, p-toluenesulfonic acid) to directly afford the target bicyclic pyrazolol. This method circumvents the formation of regioisomeric mixtures often encountered with unsymmetrical dicarbonyls [5]. Microwave-assisted synthesis has also been successfully applied to analogous pyrazolone systems, significantly reducing reaction times from hours to minutes while improving yields (typically 51-91%), suggesting potential applicability to the cyclopenta[c]pyrazol-4-ol scaffold [10].
Table 1: Comparative Cyclization Methods for Bicyclic Pyrazolol Synthesis
| Precursor System | Cyclization Agent | Conditions | Key Advantages | Reported Yield Range |
|---|---|---|---|---|
| Cyclopentane-1,3-dione | Methylhydrazine | AcOH, reflux, 4h | High regioselectivity, simple workup | 70-85% (analogous systems) |
| 2-Carbethoxycyclopentanone | Phenylhydrazine | Ethanol, Δ, 8h | Access to N1-aryl derivatives | 60-78% |
| 2-Alkylidenecyclopentanones | Hydrazine hydrate | p-TsOH, MW, 20min | Rapid synthesis, energy efficient | 80-91% (MW systems) |
| 3-Chloro-2-formylcyclopentene | Hydrazines | Base, RT, 2h | Enables late-stage functionalization | 65-75% |
Regioselectivity in pyrazole ring formation presents a significant synthetic challenge due to the potential for N1 versus N2 alkylation and the inherent tautomerism of pyrazole systems. The cyclopenta[c]pyrazol-4-ol scaffold exhibits prototropic tautomerism, where the equilibrium between 4-hydroxy and 4-keto forms (pyrazol-4-ol ⇌ pyrazol-4-one) can influence reactivity and regiochemical outcomes [5]. Computational studies reveal that the 4-hydroxy tautomer is energetically favored in the gas phase and non-polar solvents, while polar protic solvents can stabilize the keto form to varying degrees, significantly impacting subsequent functionalization reactions [5].
Modern catalytic approaches employ transition metal complexes to control regioselectivity during ring closure and subsequent modifications. Copper(I) catalysts (e.g., CuI with 1,10-phenanthroline ligands) effectively promote the cyclization of hydrazines with unsaturated carbonyls, favoring the formation of the desired 4-hydroxy regioisomer while suppressing dimerization and side-product formation [3]. Furthermore, organocatalysts, particularly proline-derived amines, have demonstrated efficacy in facilitating asymmetric functionalization adjacent to the chiral bicyclic scaffold, enabling enantioselective synthesis which is crucial for biologically active derivatives [5].
The solvent environment profoundly impacts tautomeric distribution and thus regioselectivity. Hydrogen-bonding solvents (e.g., methanol, DMSO) stabilize specific tautomers through solvation, directly influencing the site of electrophilic attack. This principle was exploited in the regioselective N-alkylation of pyrazol-4-ols, where DMF as solvent favored >90% N1-alkylation versus <5% O-alkylation, contrasting sharply with outcomes in less polar solvents like toluene [5] [10]. Substituent effects are equally critical: electron-withdrawing groups at C3 shift the tautomeric equilibrium toward the keto form, facilitating electrophilic substitution at C5 rather than nitrogen [5].
Table 2: Factors Influencing Regioselectivity in Pyrazolol Chemistry
| Factor | Effect on Regioselectivity | Mechanistic Basis | Exploitative Application |
|---|---|---|---|
| Solvent Polarity | High polarity favors keto tautomer; Low polarity favors enol | Differential solvation stabilization | Selective O- vs N-alkylation by solvent choice |
| Metal Catalysis (CuI) | Enhances N1-selectivity in alkylation | Coordination to pyridinic nitrogen | Synthesis of N1-aryl derivatives for medicinal chemistry |
| C3 Substituents (EWG) | Favors C5 electrophilic substitution | Tautomeric shift to keto form & reduced electron density at N | Halogenation, nitration at C5 position |
| Acid/Base Additives | Acid: favors O-protonation; Base: favors N-deprotonation | Alters nucleophilic sites | Directed ortho-metalation for C-H activation |
The 3- and 5-positions of the cyclopenta[c]pyrazol-4-ol scaffold serve as primary handles for structural diversification, enabling the synthesis of bespoke derivatives with tailored properties. Electrophilic aromatic substitution (SEAr) reactions predominantly target the electron-rich C3 and C5 positions. Halogenation (bromination, iodination) proceeds efficiently at C5 using molecular halogens in acetic acid, yielding 5-halo derivatives (e.g., 5-bromo-1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol) that serve as pivotal intermediates for cross-coupling reactions [3] [8]. The halogen atom can be subsequently displaced via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl, heteroaryl, or alkynyl moieties, substantially expanding molecular diversity [6] [8].
Vilsmeier-Haack formylation represents another powerful transformation, regioselectively introducing formyl groups at C5. This reaction utilizes POCl₃ in DMF to generate the chloroiminium ion electrophile in situ, which attacks the electron-rich C5 position. The resulting aldehyde (5-formyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol) provides a versatile handle for further elaborations via condensation, reduction, or reductive amination [2] [8]. Computational studies confirm the superior nucleophilicity at C5 compared to C3, rationalizing the observed regioselectivity in electrophilic substitutions [5].
The hydroxyl group at C4 can be selectively derivatized without affecting the 3,5-positions. O-Alkylation employs alkyl halides or sulfates under basic conditions (K₂CO₃, DMF), yielding 4-alkoxy derivatives [3]. Conversely, oxidation with chromium trioxide or potassium permanganate transforms the 4-hydroxy group to a carbonyl, generating the corresponding pyrazol-4-one system (1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one, C₆H₆N₂O), which exhibits distinct electronic properties and reactivity [3] . This transformation significantly alters hydrogen-bonding capacity and dipole moment, impacting supramolecular assembly and biological target interactions.
Table 3: Key Derivatives of Cyclopenta[c]pyrazol-4-ol and Their Applications
| Derivative Name | Structural Feature | Synthetic Method | Primary Application Area |
|---|---|---|---|
| 5-Bromo-1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol | Br at C5 | Bromination (Br₂/AcOH) | Cross-coupling precursor |
| 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one | C4 carbonyl | Oxidation (KMnO₄) | Coordination chemistry, chelating agents |
| 4-Methoxy-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | OCH₃ at C4 | O-Alkylation (CH₃I/K₂CO₃) | Solubility enhancement in material science |
| 5-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol | p-Tolyl at C5 | Suzuki coupling (5-Bromo derivative + p-tolylboronic acid) | Antimicrobial agents [10] |
| 5-Formyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol | CHO at C5 | Vilsmeier-Haack reaction | Building block for Schiff bases |
Advanced functionalization strategies include direct C-H activation at C7 (adjacent to the fused cyclopentane ring) using palladium catalysts. This approach, though less explored, enables arylation or alkenylation without pre-halogenation, offering improved atom economy [6]. Additionally, the hydroxy group at C4 participates in hydrogen bonding with biological targets, as evidenced by molecular docking studies of analogous pyrazoloquinolines, suggesting that modifications at this position should be carefully designed to preserve key interactions when targeting biological applications [8] [10].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8